1-(3-iso-Propylphenyl)-2-propanol
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Overview
Description
1-(3-iso-Propylphenyl)-2-propanol is an organic compound with a molecular structure that includes a phenyl ring substituted with an iso-propyl group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-iso-Propylphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-iso-Propylphenyl)-2-propanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-iso-Propylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-iso-Propylphenyl)-2-propanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can convert the compound into 1-(3-iso-Propylphenyl)-2-propane using strong reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 1-(3-iso-Propylphenyl)-2-propanone.
Reduction: 1-(3-iso-Propylphenyl)-2-propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-iso-Propylphenyl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism by which 1-(3-iso-Propylphenyl)-2-propanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring and iso-propyl group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
1-Phenyl-2-propanol: Lacks the iso-propyl group, resulting in different chemical and biological properties.
1-(3-Methylphenyl)-2-propanol: Contains a methyl group instead of an iso-propyl group, leading to variations in reactivity and applications.
Uniqueness: 1-(3-iso-Propylphenyl)-2-propanol is unique due to the presence of the iso-propyl group, which influences its steric and electronic properties
Properties
IUPAC Name |
1-(3-propan-2-ylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(2)12-6-4-5-11(8-12)7-10(3)13/h4-6,8-10,13H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCONCVHDYBONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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